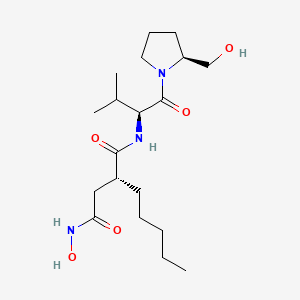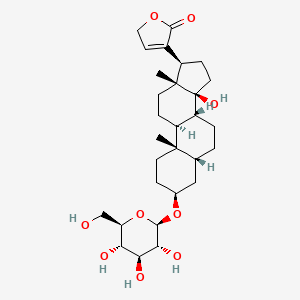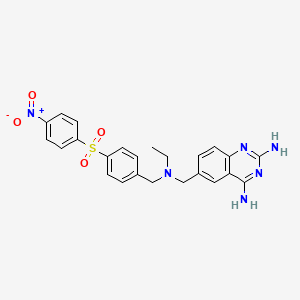
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG 392 is a biochemical.
Applications De Recherche Scientifique
Antitumor and Antimalarial Properties : A series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, related to the compound , demonstrated potent antimalarial, antibacterial, and antitumor activities. Notably, one derivative, trimetrexate, showed a broad spectrum of antitumor effects and underwent preclinical toxicology evaluation for trials in humans (Elslager, Johnson & Werbel, 1983).
Antimalarial and Antibacterial Effects : Another study on 2,4-diamino-6-quinazolinesulfonamides, a class similar to the compound in focus, revealed significant antimalarial activity. However, research in this area was discontinued in favor of more potent series (Elslager et al., 1984).
Synthesis of Related Compounds : The synthesis of related compounds involving nitrophenyl groups and their potential applications in different fields, such as chemical transformations and pharmacological properties, has been explored. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kandeel, 1990).
Diversity-Oriented Synthesis : Research on diversity-oriented synthesis techniques for similar compounds, particularly in the context of environmentally benign methods, has been conducted. This research could inform sustainable approaches to the synthesis of compounds like 2,4-Quinazolinediamine derivatives (Pandit et al., 2016).
Biological Properties of Derivatives : The study of biological properties, particularly the impact on monoamine oxidase (MAO) activity and antitumor activities, of certain quinazoline derivatives provides insights into the possible biological interactions of similar compounds (Markosyan et al., 2008).
Propriétés
Numéro CAS |
158018-62-3 |
|---|---|
Nom du produit |
2,4-Quinazolinediamine, 6-((ethyl((4-((4-nitrophenyl)sulfonyl)phenyl)methyl)amino)methyl)- |
Formule moléculaire |
C24H24N6O4S |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
6-[[ethyl-[[4-(4-nitrophenyl)sulfonylphenyl]methyl]amino]methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C24H24N6O4S/c1-2-29(15-17-5-12-22-21(13-17)23(25)28-24(26)27-22)14-16-3-8-19(9-4-16)35(33,34)20-10-6-18(7-11-20)30(31)32/h3-13H,2,14-15H2,1H3,(H4,25,26,27,28) |
Clé InChI |
RHILSNIKHKKVCT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
SMILES canonique |
CCN(CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)N=C(N=C4N)N |
Apparence |
Solid powder |
Autres numéros CAS |
158018-62-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG 392; AG-392; AG392 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



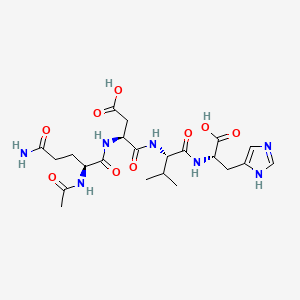
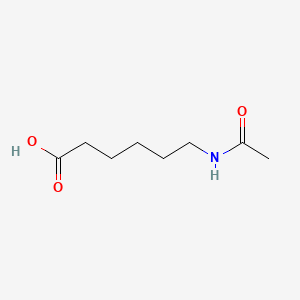
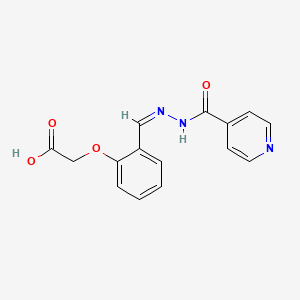
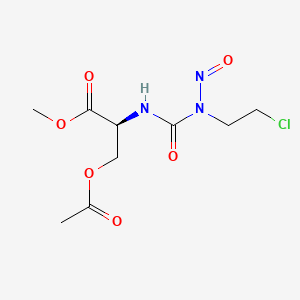
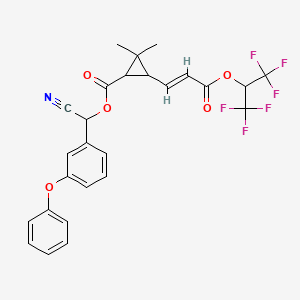
![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)
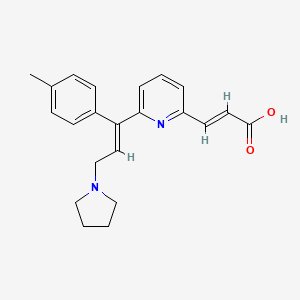
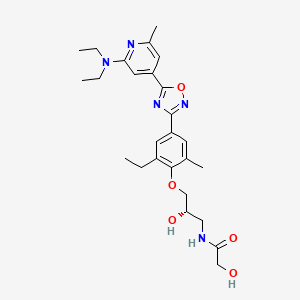
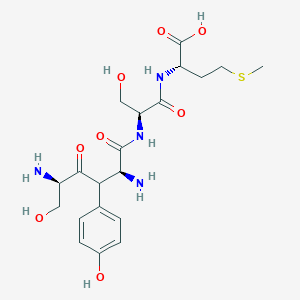
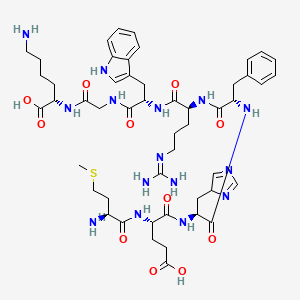
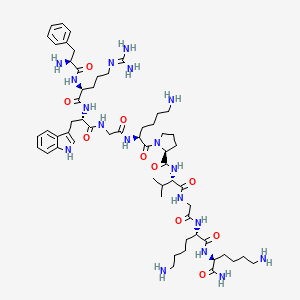
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
